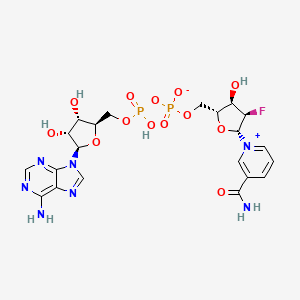

Ara-F-NAD+

Description

BenchChem offers high-quality Ara-F-NAD+ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ara-F-NAD+ including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H26FN7O13P2 |

|---|---|

Molecular Weight |

665.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H26FN7O13P2/c22-12-14(30)10(40-20(12)28-3-1-2-9(4-28)18(24)33)5-38-43(34,35)42-44(36,37)39-6-11-15(31)16(32)21(41-11)29-8-27-13-17(23)25-7-26-19(13)29/h1-4,7-8,10-12,14-16,20-21,30-32H,5-6H2,(H5-,23,24,25,26,33,34,35,36,37)/t10-,11-,12-,14-,15-,16-,20-,21-/m1/s1 |

InChI Key |

JSGNSBZQCQQLEF-OZCXFSBSSA-N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of Ara-F-NAD+ Analogues: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Biological Evaluation, and Enzyme Inhibition

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2'-deoxy-2'-fluoroarabinosyl-nicotinamide adenine dinucleotide (Ara-F-NAD+) analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and inhibitory mechanisms of these potent enzyme inhibitors. Particular focus is given to their interaction with CD38 NADase, a key enzyme in cellular signaling.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a crucial coenzyme in a vast array of cellular processes, including redox reactions and as a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38.[1][2] Analogues of NAD+, such as Ara-F-NAD+, have emerged as powerful tools for studying these enzymes and as potential therapeutic agents.[1] The introduction of a fluorine atom at the 2' position of the arabinose sugar in place of the ribose moiety confers significant stability and potent inhibitory activity, particularly against CD38 NADase.[3] Understanding the structure-activity relationships of these analogues is paramount for the rational design of more potent and selective inhibitors.

This guide summarizes the key findings in the field, presenting quantitative data in accessible formats, detailing experimental protocols, and visualizing complex biological and experimental processes.

Structure-Activity Relationship of Ara-F-NAD+ Analogues

The inhibitory potency of Ara-F-NAD+ analogues against CD38 NADase is highly dependent on modifications to three key moieties: the nicotinamide-ribose, the pyrophosphate linkage, and the adenosine ring.[1]

Modifications of the Nicotinamide-Ribose Moiety

The 2'-fluoroarabinosyl group is a critical determinant of the inhibitory activity of these analogues.

-

2'-Position: Substitution at the C-2' of the furan ring is highly sensitive. While a single fluoro substitution (ara-F) results in strong inhibitory activity, the introduction of an additional methyl group at this position (2'-CH₃-2'-F NAD) leads to a significant decrease in potency.[3] This suggests that steric bulk at the 2'-position is detrimental to binding and/or inhibition.

Modifications of the Pyrophosphate Linkage

The pyrophosphate bridge plays a crucial role in the interaction of these analogues with the target enzyme.

-

Phosphorothioate Substitution: Replacement of one of the non-bridging oxygen atoms with sulfur to create a phosphorothioate linkage (S-ara-F NAD) results in a notable decrease in inhibitory activity, with an IC50 value of 341 nM compared to the parent compound.[1]

-

Triphosphate Linkage: Extending the pyrophosphate to a triphosphate chain (3P-ara-F NAD) also leads to a significant reduction in potency, with a reported IC50 of 1.15 µM.[1] These findings underscore the importance of the specific geometry and charge distribution of the pyrophosphate moiety for optimal interaction with the CD38 active site.

Modifications of the Adenosine Moiety

The adenosine portion of the molecule offers greater tolerance for modification, and in some cases, substitutions can enhance inhibitory activity.

-

Purine Ring Substitutions: Modifications at the C-2 and C-6 positions of the purine ring are well-tolerated and can even lead to more potent inhibitors. For instance, analogues where the adenine is replaced by hypoxanthine (ara-F NHD), guanine (ara-F NGD), or 6-O-methylhypoxanthine (6-OMe-ara-F NHD) exhibit significant inhibitory effects, with IC50 values ranging from 89.3 nM to 133 nM.[1] The guanine analogue, ara-F NGD, was identified as a particularly potent inhibitor.[1]

-

Replacement of Adenosine: Replacing the entire adenosine moiety with another nicotinamide nucleoside to form a dimer of NMN analogues results in a marked decrease in inhibitory activity.[1] This highlights the importance of the purine ring for recognition and binding.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various Ara-F-NAD+ analogues against CD38 NADase.

| Table 1: SAR of Nicotinamide-Ribose Modified Ara-F-NAD+ Analogues against CD38 NADase | |

| Analogue | IC50 (nM) |

| Ara-F-NAD+ | 169[4] |

| 2'-CH₃-2'-F NAD | Weak inhibition[3] |

| Table 2: SAR of Pyrophosphate Modified Ara-F-NAD+ Analogues against CD38 NADase | |

| Analogue | IC50 (nM) |

| S-ara-F NAD (Phosphorothioate) | 341[1] |

| 3P-ara-F NAD (Triphosphate) | 1150[1] |

| Table 3: SAR of Adenosine Modified Ara-F-NAD+ Analogues against CD38 NADase | |

| Analogue | IC50 (nM) |

| Ara-F NHD (Hypoxanthine) | 133[1] |

| Ara-F NGD (Guanine) | 89.3[1] |

| 6-OMe-ara-F NHD (6-O-methylhypoxanthine) | Not specified, but significant[1] |

Activity Against Other NAD+-Dependent Enzymes

While the primary focus of research on Ara-F-NAD+ analogues has been on CD38, some NAD+ analogues have been investigated as inhibitors of other enzyme families.

-

Sirtuins: Some 8-substituted NAD+ analogues have shown inhibitory activity against SIRT1 and SIRT2 in the low micromolar range.[2] However, specific data on the activity of Ara-F-NAD+ analogues against sirtuins is not extensively available in the reviewed literature.

-

PARPs: Certain NAD+ mimetics have been shown to inhibit PARP-1, with IC50 values in the micromolar range. For example, a 5-iodouracil containing analogue had an IC50 of 126 µM for PARP-1.[5][6] The inhibitory potential of Ara-F-NAD+ analogues against PARPs remains an area for further investigation.

Experimental Protocols

Synthesis of Ara-F-NAD+ Analogues

The synthesis of Ara-F-NAD+ analogues generally follows a three-step process: synthesis of the modified nicotinamide mononucleotide (NMN) moiety, synthesis or procurement of the desired adenosine monophosphate (AMP) moiety, and subsequent coupling of the two nucleotide components.[1]

Example Protocol: Synthesis of 2′-CH₃-2′-F NAD (7) [1]

-

Synthesis of the Nicotinamide Riboside Moiety:

-

Start with a suitably protected arabinose derivative.

-

Introduce the methyl and fluoro groups at the 2' position through a series of reactions including reduction with LiAlH(OBuᵗ)₃, bromination with PPh₃ and CBr₄, and subsequent reaction with nicotinamide in refluxing acetonitrile.

-

Deprotection using K₂CO₃ in methanol.

-

-

Phosphorylation:

-

Phosphorylate the 5'-hydroxyl group of the modified nicotinamide riboside using POCl₃ in trimethyl phosphate (TMP) at 0 °C to yield the NMN analogue.

-

-

Coupling Reaction:

-

Activate the NMN analogue with 1,1'-carbonyldiimidazole (CDI) in dimethylformamide (DMF).

-

Couple the activated NMN analogue with AMP in the presence of methanol at room temperature for 3 days.

-

-

Purification:

-

Purify the final product using high-performance liquid chromatography (HPLC).

-

Biochemical Assay for CD38 NADase Inhibition

The inhibitory activity of Ara-F-NAD+ analogues on the NAD-glycohydrolase (NADase) activity of CD38 can be determined using a fluorescence-based or HPLC-based assay.[3][7]

Fluorescence-Based Assay Protocol [8]

-

Reagents and Materials:

-

Recombinant human CD38 enzyme.

-

Assay Buffer: 250 mM sucrose, 40 mM Tris-HCl, pH 7.4.

-

Substrate: 1,N⁶-etheno-NAD (ε-NAD).

-

Test compounds (Ara-F-NAD+ analogues) at various concentrations.

-

96-well black microplates.

-

Fluorescence plate reader (Excitation: 310 nm, Emission: 410 nm).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add a solution of recombinant CD38 (e.g., 0.3 ng) and bovine serum albumin (BSA, e.g., 1 µg) to each well.

-

Add the test compounds at different concentrations to the respective wells. Include a control well with no inhibitor.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 2 hours).

-

Initiate the enzymatic reaction by adding ε-NAD to a final concentration of, for example, 2.5 µM.

-

Monitor the increase in fluorescence over time. The hydrolysis of ε-NAD by CD38 produces a fluorescent product.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

HPLC-Based Assay Protocol [7][9]

-

Reagents and Materials:

-

Recombinant human CD38 enzyme.

-

Assay Buffer (as above).

-

Substrate: NAD+.

-

Test compounds (Ara-F-NAD+ analogues).

-

HPLC system with a suitable column (e.g., C18) and UV detector (260 nm).

-

-

Procedure:

-

Set up the reaction mixture as described in the fluorescence-based assay, using NAD+ as the substrate.

-

After a defined incubation period, stop the reaction (e.g., by adding acid or by heat inactivation).

-

Analyze the reaction mixture by HPLC to quantify the amount of remaining NAD+ or the amount of product (ADP-ribose) formed.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Mandatory Visualizations

Caption: CD38 signaling pathway leading to calcium mobilization.

References

- 1. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase [mdpi.com]

- 4. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical and Biophysical Properties of Ara-F-NAD+

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Analogs of NAD+ are invaluable tools for elucidating the functions of NAD+-dependent enzymes and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biochemical and biophysical properties of Ara-F-NAD+ (2'-Deoxy-2'-fluoroarabinosyl-β-nicotinamide adenine dinucleotide), a potent inhibitor of specific NAD+ glycohydrolases. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction

Ara-F-NAD+ is a structural analog of NAD+ characterized by the substitution of the hydroxyl group at the 2' position of the nicotinamide ribose with a fluorine atom in the arabinose configuration. This modification confers significant resistance to enzymatic hydrolysis while retaining affinity for the active sites of certain NAD+-consuming enzymes. As such, Ara-F-NAD+ has emerged as a crucial chemical probe for studying the roles of NAD+ glycohydrolases, particularly CD38, and as a lead compound in drug discovery efforts targeting NAD+ metabolism.

Biochemical Properties

Chemical Structure and Physicochemical Properties

-

Chemical Formula: C₂₁H₂₆FN₇O₁₃P₂

-

Molecular Weight: 665.42 g/mol

-

Appearance: White to off-white solid.

-

Solubility: Soluble in water and aqueous buffers.

-

Stability: Ara-F-NAD+ is more stable in solution compared to NAD+, particularly at neutral and alkaline pH where NAD+ is prone to degradation. It is recommended to store stock solutions at -20°C or -80°C for long-term stability.

Mechanism of Action

Ara-F-NAD+ primarily functions as a competitive inhibitor of NAD+ glycohydrolases. Its mechanism of action is best characterized for its interaction with CD38, a key mammalian NADase.

-

Slow-Binding Inhibition of CD38: Ara-F-NAD+ is a potent, reversible, and slow-binding inhibitor of the NADase activity of CD38.[1] The slow-binding kinetics are characterized by slow association (k_on) and dissociation (k_off) rates, resulting in a long residence time of the inhibitor on the enzyme.[2] The half-life of the enzyme-inhibitor complex for NAD+ glycohydrolase is approximately 3-10 minutes.[2] This prolonged inhibition makes it a highly effective tool for studying CD38 function.

-

Interaction with SARM1: In contrast to its potent inhibition of CD38, Ara-F-NAD+ is not a potent inhibitor of SARM1, another critical NAD+ hydrolase involved in axonal degeneration.[3][4] This selectivity highlights the structural and mechanistic differences between these two important NADases.

Biophysical Properties

The interaction of Ara-F-NAD+ with its target enzymes has been characterized using various biophysical techniques. While specific kinetic constants are not always readily available in the literature, the qualitative and semi-quantitative data provide valuable insights.

| Parameter | Enzyme | Value | Reference |

| IC₅₀ | Human CD38 NADase | 169 nM | [5][6] |

| Inhibition Type | CD38 | Competitive | [5][6] |

| Binding Kinetics | NAD+ Glycohydrolase (Calf Spleen) | Slow-binding, reversible | [2] |

| t₁/₂ (E-I complex) | NAD+ Glycohydrolase (Calf Spleen) | ~3-10 min | [2] |

| k_on | NAD+ Glycohydrolase (Calf Spleen) | ~10⁴ slower than diffusion rates | [2] |

| k_off | NAD+ Glycohydrolase (Calf Spleen) | Slow | [2] |

| Inhibition of SARM1 | Human SARM1 | Not a potent inhibitor | [3][4] |

Table 1: Quantitative and Qualitative Biophysical Data for Ara-F-NAD+

Signaling Pathways

Ara-F-NAD+ exerts its biological effects by inhibiting enzymes that are central to cellular signaling pathways.

CD38 Signaling Pathway

CD38 is a multifunctional enzyme that synthesizes second messengers like cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP) from NAD+ and NADP+, respectively. These molecules mobilize intracellular calcium stores, which in turn regulate a wide range of cellular processes. By inhibiting CD38, Ara-F-NAD+ can effectively block these downstream signaling events.

SARM1 Signaling Pathway

SARM1 is a key executioner of programmed axon degeneration (Wallerian degeneration). Its activation, triggered by an increased NMN/NAD+ ratio, leads to the rapid depletion of NAD+, culminating in axonal demise. While Ara-F-NAD+ is not a potent inhibitor of SARM1, understanding this pathway is crucial for contextualizing its specificity.

Experimental Protocols

Synthesis of Ara-F-NAD+

The synthesis of Ara-F-NAD+ involves the preparation of the key intermediate, 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl nicotinamide mononucleotide (ara-F-NMN), followed by its coupling with adenosine monophosphate (AMP).

Materials:

-

1,3,5-tri-O-benzoyl-α-D-ribofuranose

-

Diethylaminosulfur trifluoride (DAST)

-

Nicotinamide

-

Phosphorus oxychloride (POCl₃)

-

Adenosine monophosphate (AMP)

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous solvents (acetonitrile, pyridine, DMF)

-

Silica gel for chromatography

-

HPLC system for purification

Procedure:

-

Synthesis of 2'-Deoxy-2'-fluoro-arabinofuranosyl Nicotinamide:

-

Synthesize 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from 1,3,5-tri-O-benzoyl-α-D-ribofuranose.

-

React the protected ribose with DAST to introduce the fluorine at the 2' position with inversion of stereochemistry to yield the arabino configuration.

-

Glycosylate the resulting fluorinated sugar with silylated nicotinamide.

-

Deprotect the benzoyl groups to yield 2'-deoxy-2'-fluoro-arabinofuranosyl nicotinamide.

-

-

Phosphorylation to form ara-F-NMN:

-

Selectively protect the 5'-hydroxyl group of the arabinonucleoside.

-

Phosphorylate the 5'-hydroxyl group using a suitable phosphorylating agent like POCl₃ in trimethyl phosphate.

-

Deprotect to yield ara-F-NMN.

-

-

Coupling of ara-F-NMN with AMP:

-

Activate the phosphate group of ara-F-NMN using CDI in anhydrous DMF.

-

React the activated ara-F-NMN with AMP morpholidate.

-

Purify the resulting Ara-F-NAD+ by reverse-phase HPLC.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, ¹⁹F NMR, and mass spectrometry.

-

CD38 NADase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of Ara-F-NAD+ on CD38 NADase. The assay utilizes 1,N⁶-etheno-NAD+ (ε-NAD+) as a substrate, which upon hydrolysis by CD38, yields the fluorescent product 1,N⁶-etheno-ADP-ribose.

Materials:

-

Recombinant human CD38 enzyme

-

ε-NAD+

-

Ara-F-NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of recombinant CD38 in assay buffer.

-

Prepare a stock solution of ε-NAD+ in assay buffer.

-

Prepare a serial dilution of Ara-F-NAD+ in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

CD38 enzyme solution (to a final concentration of e.g., 10 ng/µL)

-

Varying concentrations of Ara-F-NAD+ or vehicle control.

-

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add ε-NAD+ solution to each well to initiate the reaction (final concentration e.g., 100 µM).

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the concentration of Ara-F-NAD+.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Conclusion

Ara-F-NAD+ is a well-characterized and potent slow-binding inhibitor of CD38, making it an indispensable tool for research in NAD+ metabolism and signaling. Its selectivity for CD38 over SARM1 further enhances its utility as a specific chemical probe. The data and protocols presented in this guide are intended to facilitate its use in the laboratory and to support further research into the therapeutic potential of targeting NAD+ glycohydrolases. As our understanding of the intricate roles of NAD+ in health and disease continues to grow, the importance of specific and well-characterized inhibitors like Ara-F-NAD+ will undoubtedly increase.

References

- 1. researchgate.net [researchgate.net]

- 2. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemical Biology of NAD+ Regulation in Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARM1, an enzyme involved in axon degeneration, catalyzes multiple activities through a ternary complex mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Ara-F-NAD+: A Potent CD38 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of 2′-deoxy-2′-fluoroarabinosyl-β-nicotinamide adenine dinucleotide (Ara-F-NAD+), a potent and reversible inhibitor of the ectoenzyme CD38. CD38 is a critical regulator of cellular NAD+ levels and a key therapeutic target for a range of pathologies, including cancer, metabolic diseases, and age-related decline. This document details the structure-activity relationships of NAD+ analogues, presents quantitative data on their inhibitory efficacy, outlines detailed experimental protocols for their synthesis and evaluation, and provides visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of CD38 inhibition and NAD+ metabolism.

Introduction: The Role of CD38 in NAD+ Metabolism

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, participating in redox reactions and serving as a substrate for various enzymes, including sirtuins and PARPs.[1] The regulation of intracellular NAD+ levels is crucial for maintaining cellular health and function. CD38, a type II transmembrane glycoprotein, is a major NAD+-consuming enzyme (NADase) in mammalian cells.[1][2] It catalyzes the hydrolysis of NAD+ to adenosine diphosphate-ribose (ADPR) and nicotinamide (NAM), as well as the formation of cyclic ADP-ribose (cADPR), a second messenger involved in calcium signaling.[2][3]

Dysregulation of CD38 activity and the subsequent decline in NAD+ levels have been implicated in various disease states, including age-related metabolic dysfunction and cancer.[1][4] Consequently, the development of potent and specific CD38 inhibitors has emerged as a promising therapeutic strategy. This guide focuses on Ara-F-NAD+, an arabino analogue of NAD+, which has been identified as a potent, reversible, and slow-binding inhibitor of CD38 NADase activity.[5]

Discovery and Structure-Activity Relationship (SAR) of NAD+ Analogues

The development of Ara-F-NAD+ stemmed from systematic structure-activity relationship (SAR) studies of NAD+ analogues.[2][6] Researchers explored modifications to the three key moieties of the NAD+ molecule: the nicotinamide nucleoside, the pyrophosphate bridge, and the adenosine nucleoside.[7]

These studies revealed that modifications at the C-2′ position of the nicotinamide ribose significantly impact inhibitory activity. Substitution with a fluorine atom in the arabino configuration (up-position) resulted in a potent inhibitor, Ara-F-NAD+.[2] Further exploration of the adenosine moiety led to the discovery that certain modifications could enhance inhibitory potency. For instance, 2′-deoxy-2′-fluoroarabinosyl-β-nicotinamideguanine dinucleotide (ara-F NGD) was found to be a highly effective inhibitor.[2][7]

Conversely, modifications to the pyrophosphate group, such as the introduction of a phosphorothioate or a triphosphate, led to a decrease in inhibitory activity.[8] These SAR studies have been instrumental in optimizing the design of potent CD38 inhibitors.

Quantitative Data: Inhibitory Potency of Ara-F-NAD+ and Related Analogues

The inhibitory efficacy of Ara-F-NAD+ and other NAD+ analogues against CD38 has been quantified through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key compounds.

| Compound | Target | IC50 (nM) | Notes |

| Ara-F-NAD+ | CD38 NADase | 169 | Competitive inhibitor.[3] |

| Ara-F-NMN | CD38 NADase | 69 | Competitive inhibitor.[3] |

| S-ara-F NAD | CD38 NADase | 341 | Phosphorothioate modification decreases activity.[8] |

| 3P-ara-F NAD | CD38 NADase | 1150 | Triphosphate modification significantly decreases activity.[8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Ara-F-NAD+ and the key experiments used to evaluate its inhibitory activity against CD38.

Synthesis of Ara-F-NAD+

The synthesis of Ara-F-NAD+ and its analogues generally involves a three-step process: synthesis of the nicotinamide mononucleotide (NMN) moiety, synthesis of the adenosine monophosphate (AMP) moiety, and the subsequent coupling of these two nucleotides.[7]

General Procedure for Coupling Reaction to Synthesize NAD+ Analogues: [8]

-

Dissolve the lyophilized NMN analogue (1.0 eq.) in dry dimethylformamide (DMF).

-

Add carbonyldiimidazole (CDI, 7.0 eq.) under an argon atmosphere.

-

Stir the reaction mixture at room temperature and monitor its progress by high-performance liquid chromatography (HPLC).

-

After the complete consumption of the starting material (typically after 3 hours), add a small amount of methanol to quench the excess CDI.

-

Add the corresponding AMP analogue to the reaction mixture.

-

Continue stirring at room temperature for 3 days.

-

Purify the final product by HPLC.

CD38 Enzymatic Activity Assays

The inhibitory activity of compounds against CD38 is typically assessed by measuring either its NAD+ glycohydrolase (hydrolase) or its ADP-ribosyl cyclase (cyclase) activity.

4.2.1. CD38 Hydrolase Activity Assay: [9][10]

This fluorogenic assay measures the hydrolysis of the NAD+ analogue N6-etheno-NAD (ε-NAD), which results in a fluorescent product.

-

Prepare a 96-well plate with the test compounds at various concentrations.

-

Add purified recombinant CD38 enzyme to each well.

-

Initiate the reaction by adding the substrate, ε-NAD.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Measure the fluorescence intensity using a fluorescent microplate reader.

-

Calculate the percentage of inhibition relative to a control without the inhibitor. An IC50 value can be determined by fitting the dose-response data to a suitable equation.

4.2.2. CD38 Cyclase Activity Assay: [11][12]

This fluorogenic assay measures the conversion of nicotinamide guanine dinucleotide (NGD+) to its cyclic form, which is fluorescent.

-

Prepare a 96-well plate with the test compounds.

-

Add purified recombinant CD38 enzyme.

-

Start the reaction by adding the substrate, NGD+.

-

Incubate the plate at a controlled temperature.

-

Measure the fluorescence at an excitation wavelength of 300 nm and an emission wavelength of 410 nm.[11]

-

Determine the percentage of inhibition and calculate the IC50 value.

4.2.3. Cellular Assays for CD38 Inhibition:

To assess the efficacy of inhibitors in a cellular context, NAD+ levels can be measured in cells treated with the compound.

-

Culture cells (e.g., A549 cells) to a suitable confluency.

-

Treat the cells with the CD38 inhibitor at various concentrations for a specified duration (e.g., 24 hours).

-

Lyse the cells and extract the metabolites.

-

Quantify the intracellular NAD+ levels using an enzymatic cycling assay or by HPLC/MS/MS.[13]

-

An increase in intracellular NAD+ levels upon treatment with the inhibitor indicates cellular target engagement.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to CD38 and its inhibition by Ara-F-NAD+.

Caption: CD38 enzymatic activities and downstream signaling.

Caption: Mechanism of competitive inhibition of CD38 by Ara-F-NAD+.

Caption: Workflow for the discovery and development of CD38 inhibitors.

Conclusion

Ara-F-NAD+ represents a significant advancement in the development of CD38 inhibitors. Its discovery, guided by meticulous SAR studies, has provided a potent and specific tool for modulating cellular NAD+ metabolism. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of Ara-F-NAD+ and to design next-generation CD38 inhibitors. The continued exploration of this class of compounds holds great promise for the treatment of a wide range of diseases associated with NAD+ depletion.

References

- 1. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase [mdpi.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. amsbio.com [amsbio.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. amsbio.com [amsbio.com]

- 13. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]

Probing the CD38/cADPR Signaling Axis: An In-depth Technical Guide to Ara-F-NAD+

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2'-deoxy-2'-fluoro-arabino-nicotinamide adenine dinucleotide (Ara-F-NAD+), a potent tool for investigating the multifaceted roles of the CD38/cyclic ADP-ribose (cADPR) signaling pathway. Herein, we detail its mechanism of action, provide quantitative data on its inhibitory properties, and present detailed experimental protocols for its application in studying CD38 enzymatic activity and downstream cellular processes.

Introduction to the CD38/cADPR Signaling Pathway

The cluster of differentiation 38 (CD38) is a transmembrane glycoprotein with a dual role as a receptor and a multifunctional ectoenzyme.[1] Its enzymatic activities are central to cellular signaling, primarily through the metabolism of nicotinamide adenine dinucleotide (NAD+). CD38 possesses both NAD+ glycohydrolase (NADase) and ADP-ribosyl cyclase activity.[2] The cyclase activity converts NAD+ into cyclic ADP-ribose (cADPR), a potent second messenger that mobilizes intracellular calcium (Ca2+) from the endoplasmic reticulum by activating ryanodine receptors.[3][4] The NADase activity hydrolyzes NAD+ to adenosine diphosphate-ribose (ADPR).[2] This pathway is integral to a wide array of physiological processes, including immune responses, insulin secretion, and smooth muscle contraction, making it a significant target for therapeutic intervention.[1][4]

Ara-F-NAD+ is a synthetic analog of NAD+ that acts as a potent, covalent, and competitive inhibitor of CD38's enzymatic functions.[5] Its unique structure, featuring a fluorine atom at the 2' position of the arabinose sugar, makes it a valuable chemical probe for dissecting the contributions of the CD38/cADPR pathway in various biological systems.[2]

Quantitative Data: Inhibitory Profile of Ara-F-NAD+ and Analogs

| Compound | Target Enzyme | Enzymatic Activity | Inhibition Mechanism | IC50 / Ki | Reference(s) |

| Ara-F-NAD+ | Human CD38 | NADase | Competitive | 169 nM (IC50) | [5] |

| Ara-F-NMN | Human CD38 | NADase | Competitive | 69 nM (IC50) | [5] |

| Apigenin | Human CD38 | NADase | Competitive | 10.3 ± 2.4 µM (IC50) | [1] |

| Apigenin | Human CD38 | ADP-ribosyl Cyclase | Competitive | 12.8 ± 1.6 µM (IC50) | [1] |

| Quercetin | Human CD38 | NADase | Competitive | 13.8 ± 2.1 µM (IC50) | [1] |

| Quercetin | Human CD38 | ADP-ribosyl Cyclase | Competitive | 15.6 ± 3.5 µM (IC50) | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate molecular interactions and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the CD38/cADPR signaling pathway, the mechanism of Ara-F-NAD+ inhibition, and a general workflow for its use.

References

- 1. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Intricate Dance of Inhibition: A Technical Guide to the Reversible and Slow-Binding Inhibition of CD38 by Ara-F-NAD+

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetic and mechanistic aspects of CD38 inhibition by Ara-F-NAD+, a potent and specific inhibitor. CD38, a multifunctional ectoenzyme, is a critical regulator of cellular NAD+ levels and a key player in calcium signaling and immune responses.[1][2][3][4] Its role in various pathological conditions, including cancer, metabolic diseases, and aging, has made it a compelling target for therapeutic intervention.[5][6] Ara-F-NAD+, an analog of NAD+, serves as a valuable tool for dissecting the functions of CD38 and as a lead compound for the development of novel therapeutics. This guide will delve into the quantitative data defining this interaction, the detailed experimental protocols for its characterization, and visual representations of the underlying biochemical processes.

Unveiling the Potency: Quantitative Analysis of CD38 Inhibition

The interaction between Ara-F-NAD+ and CD38 is characterized by a high affinity and a slow-binding kinetic profile. This means that the inhibitor binds tightly to the enzyme, and the establishment of the final, stable enzyme-inhibitor complex occurs over a measurable time scale, rather than instantaneously.[7] This slow-binding nature is a crucial aspect of its mechanism of action.

| Parameter | Value | Description | Reference |

| Inhibition Type | Covalent, Competitive, Slow-Binding | Ara-F-NAD+ competes with the natural substrate NAD+ for binding to the active site of CD38 and forms a covalent bond. The binding and dissociation processes are slow. | [6][7] |

| IC50 | 169 nM | The concentration of Ara-F-NAD+ required to inhibit 50% of CD38's NADase activity under specific experimental conditions. | [6] |

| k_on (Association Rate) | ~10^4 and 10^6 slower than diffusion rates | The rate at which the enzyme-inhibitor complex is formed is significantly slower than what would be expected for a simple diffusion-limited reaction. | [7] |

| k_off (Dissociation Rate) | Slow | The rate at which the inhibitor dissociates from the enzyme is also slow, contributing to a prolonged inhibitory effect. | [7] |

| Enzyme-Inhibitor Complex Half-Life (t_1/2) | ~3-10 minutes | The time it takes for half of the formed enzyme-inhibitor complex to dissociate. This extended half-life is a hallmark of slow-binding inhibitors. | [7] |

Deciphering the Interaction: Experimental Protocols

The characterization of the slow-binding inhibition of CD38 by Ara-F-NAD+ requires specific experimental designs and data analysis methods that differ from those used for classical, rapid-equilibrium inhibitors.

General CD38 NADase Activity Assay (Fluorometric Method)

This protocol is a foundational method to measure the enzymatic activity of CD38, which can then be adapted to assess the effect of inhibitors.

-

Principle: This assay utilizes a fluorescent analog of NAD+, such as 1,N6-etheno-NAD+ (ε-NAD+), as a substrate. The hydrolysis of ε-NAD+ by CD38 produces a fluorescent product, ε-ADPR, which can be monitored in real-time.[8][9][10]

-

Materials:

-

Recombinant human CD38 enzyme

-

ε-NAD+ (substrate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader (Excitation ~300 nm, Emission ~410 nm)

-

-

Procedure:

-

Prepare serial dilutions of the CD38 enzyme in the assay buffer.

-

Add a fixed concentration of ε-NAD+ to each well of the microplate.

-

Initiate the reaction by adding the diluted CD38 enzyme to the wells.

-

Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time in kinetic mode.

-

The initial rate of the reaction (slope of the linear portion of the progress curve) is proportional to the enzyme activity.

-

Characterization of Slow-Binding Inhibition of CD38 by Ara-F-NAD+

This protocol is specifically designed to capture the time-dependent nature of the inhibition.

-

Principle: The key feature of slow-binding inhibition is a time-dependent decrease in the reaction rate as the enzyme and inhibitor slowly equilibrate to form the final EI complex. This is observed as a curved progress curve in the presence of the inhibitor.[11][12][13]

-

Materials:

-

Recombinant human CD38 enzyme

-

NAD+ (natural substrate) or ε-NAD+

-

Ara-F-NAD+

-

Assay Buffer

-

96-well microplate (UV-transparent for NAD+ or black for ε-NAD+)

-

Spectrophotometer or fluorescence plate reader

-

-

Procedure:

-

Enzyme and Inhibitor Pre-incubation (or lack thereof): To distinguish between different slow-binding models, experiments can be performed with and without pre-incubating the enzyme and inhibitor before adding the substrate. For a simple slow-binding interaction, the progress curves will show a gradual decrease in reaction velocity.

-

Reaction Initiation: Mix the CD38 enzyme and Ara-F-NAD+ at various concentrations in the wells of the microplate.

-

Initiate the reaction by adding a fixed concentration of NAD+ (or ε-NAD+).

-

Immediately monitor the absorbance change at 340 nm (for coupled assays with NAD+) or the fluorescence increase over an extended period (e.g., 15-30 minutes) to capture the full progress curve.

-

-

Data Analysis:

-

The progress curves are fitted to a specific equation for slow-binding inhibition (e.g., Equation 1) to determine the pseudo-first-order rate constant for the onset of inhibition (k_obs) at each inhibitor concentration.

-

Equation 1: [P] = v_st + (v_0 - v_s)(1 - exp(-k_obs*t))/k_obs

-

Where [P] is the product concentration at time t, v_0 is the initial velocity, v_s is the steady-state velocity, and k_obs is the observed rate constant for the transition from v_0 to v_s.

-

-

-

The values of k_obs are then plotted against the inhibitor concentration [I].

-

This secondary plot is fitted to a model (e.g., Equation 2 for a simple one-step binding mechanism) to determine the individual kinetic parameters k_on and k_off.

-

Equation 2: k_obs = k_off + k_on * [I]

-

-

Visualizing the Molecular Interactions and Processes

To better understand the complex interplay of CD38, its substrates, and inhibitors, the following diagrams illustrate the key pathways and experimental logic.

Caption: CD38 enzymatic activity and inhibition by Ara-F-NAD+.

Caption: Induced-fit model of slow-binding inhibition.

Caption: Workflow for characterizing a slow-binding inhibitor.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Frontiers | CD38: A Significant Regulator of Macrophage Function [frontiersin.org]

- 3. Frontiers | CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity [frontiersin.org]

- 4. CD38 and Regulation of the Immune Response Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Slow-binding inhibition of NAD+ glycohydrolase by arabino analogues of beta-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [bio-protocol.org]

- 9. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [en.bio-protocol.org]

- 11. The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of Ara-F-NAD+ in the Investigation of NAD+ Metabolism and Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions and a substrate for a variety of signaling enzymes, including PARPs, sirtuins, and CD38. Understanding the intricate regulation of NAD+ homeostasis is paramount for developing therapies for a range of age-related and metabolic diseases. Ara-F-NAD+, a synthetic arabino analogue of NAD+, has emerged as a powerful chemical tool for dissecting the complexities of NAD+ metabolism. This technical guide provides an in-depth overview of the role of Ara-F-NAD+, focusing on its mechanism of action, its application in studying the NAD+-consuming enzyme CD38, and its utility in elucidating the broader landscape of NAD+ homeostasis.

Introduction to NAD+ Metabolism and its Key Regulators

NAD+ is a central hub in cellular bioenergetics and signaling. Its levels are meticulously maintained through a balance of synthesis, recycling (salvage), and consumption by various enzymes. The primary consumers of NAD+ include:

-

Poly(ADP-ribose) polymerases (PARPs): Primarily involved in DNA repair and genomic stability.

-

Sirtuins (SIRTs): A family of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including gene expression, metabolism, and longevity.

-

CD38: A transmembrane glycoprotein with NAD+ glycohydrolase (NADase) activity, playing a significant role in calcium signaling and immune responses.[1][2]

Dysregulation of NAD+ levels has been implicated in numerous pathological conditions, making the enzymes that control its homeostasis attractive therapeutic targets.

Ara-F-NAD+: A Potent and Specific Inhibitor of CD38

Ara-F-NAD+ (2′-Deoxy-2′-fluoroarabinosyl-nicotinamide adenine dinucleotide) is a structurally modified NAD+ analogue that has been instrumental in delineating the specific role of CD38 in NAD+ metabolism.

Mechanism of Action

Ara-F-NAD+ acts as a potent, reversible, and slow-binding competitive inhibitor of the NADase activity of CD38.[1][3][4] Its unique structure, featuring a fluorine substitution at the 2' position of the arabinose sugar, renders it resistant to hydrolysis by CD38.[5] This resistance allows it to bind to the active site of CD38 without being consumed, effectively blocking the enzyme's ability to degrade NAD+. The inhibition is characterized by slow association and dissociation rates, making it a particularly effective tool for sustained inhibition in experimental settings.[4]

Specificity for CD38

A key advantage of using Ara-F-NAD+ as a research tool is its high specificity for CD38 over other major NAD+-consuming enzymes like PARPs and sirtuins. While comprehensive quantitative data on its selectivity profile is still emerging, the available literature strongly indicates that its primary intracellular target is CD38. This specificity allows researchers to investigate the consequences of CD38 inhibition on NAD+ homeostasis without the confounding effects of simultaneously inhibiting PARP- or sirtuin-dependent pathways. Studies have shown that in contrast to the significant increase in cellular NAD+ levels observed in CD38 knockout cells, PARP1 or SIRT1 knockout cells do not exhibit a similar phenotype under basal conditions, highlighting the central role of CD38 in regulating cellular NAD+ pools.[6]

Quantitative Data on Ara-F-NAD+ Activity

The following table summarizes the key quantitative parameters of Ara-F-NAD+ as a CD38 inhibitor.

| Parameter | Value | Enzyme | Species | Reference |

| IC50 | 169 nM | CD38 NADase | Not Specified | [1] |

| Inhibition Type | Competitive, Slow-binding, Reversible | CD38 NADase | Calf Spleen | [4] |

| Hydrolysis | Not hydrolyzed at measurable rates | CD38 NADase | Calf Spleen | [4] |

Experimental Protocols

The following sections provide generalized protocols for utilizing Ara-F-NAD+ in common experimental setups. Researchers should optimize these protocols for their specific cell types, tissues, or experimental conditions.

In Vitro CD38 NADase Activity Assay

This protocol is designed to measure the inhibitory effect of Ara-F-NAD+ on the enzymatic activity of purified CD38.

Materials:

-

Recombinant CD38 enzyme

-

NAD+ substrate

-

Ara-F-NAD+

-

Assay buffer (e.g., 250 mM sucrose and 40 mM Tris–HCl, pH 7.4)[7]

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of Ara-F-NAD+ in the assay buffer.

-

In the wells of a 96-well plate, add increasing concentrations of Ara-F-NAD+. Include a vehicle control (no inhibitor).

-

Add a fixed amount of recombinant CD38 (e.g., 0.3 ng) to each well and incubate at room temperature for a predetermined time to allow for inhibitor binding (due to its slow-binding nature, pre-incubation is crucial).[2]

-

Initiate the enzymatic reaction by adding a fluorescent NAD+ analogue substrate (e.g., 1,N6-etheno-NAD+) or by using an endpoint assay that measures the depletion of NAD+.[8][9]

-

Monitor the change in fluorescence or NAD+ concentration over time using a plate reader.

-

Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 value of Ara-F-NAD+.

Analysis of Intracellular NAD+ Levels Following Ara-F-NAD+ Treatment

This protocol outlines the steps to assess the impact of CD38 inhibition by Ara-F-NAD+ on cellular NAD+ pools.

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

Ara-F-NAD+

-

NAD+/NADH quantification kit (commercially available)

-

Cell lysis buffer

-

Plate reader (colorimetric or fluorometric)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Treat the cells with varying concentrations of Ara-F-NAD+ for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

-

At the end of the treatment period, wash the cells with PBS and lyse them according to the protocol of the NAD+/NADH quantification kit.

-

Perform the NAD+ assay on the cell lysates as per the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a product detectable by absorbance or fluorescence.

-

Measure the signal using a plate reader and calculate the intracellular NAD+ concentration relative to the total protein content of the lysate.

-

Compare the NAD+ levels in Ara-F-NAD+-treated cells to the control group to determine the effect of CD38 inhibition on NAD+ homeostasis.

Visualizing the Role of Ara-F-NAD+ in Signaling and Experimental Design

Graphviz diagrams are provided below to illustrate the signaling pathway involving CD38 and the workflow of a typical experiment using Ara-F-NAD+.

Caption: Signaling pathway of NAD+ consumption and the inhibitory action of Ara-F-NAD+ on CD38.

Caption: A generalized experimental workflow for studying the effects of Ara-F-NAD+.

Conclusion and Future Directions

Ara-F-NAD+ is an invaluable tool for researchers investigating the role of CD38 in NAD+ metabolism and homeostasis. Its potency and specificity allow for the targeted dissection of CD38-mediated pathways, providing insights into the regulation of cellular NAD+ pools and downstream signaling events. Future research should focus on further characterizing the selectivity profile of Ara-F-NAD+ against a broader range of NAD+-consuming enzymes and exploring its utility in in vivo models of diseases associated with NAD+ decline. The continued application of this and other specific NADase inhibitors will undoubtedly accelerate our understanding of NAD+ biology and aid in the development of novel therapeutic strategies.

References

- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Slow-binding inhibition of NAD+ glycohydrolase by arabino analogues of beta-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [bio-protocol.org]

- 9. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [en.bio-protocol.org]

The Dual Dance: A Technical Guide to the Covalent and Non-Covalent Interactions of Ara-F-NAD+ with CD38

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate molecular interactions between the potent inhibitor arabinofuranosyl-nicotinamide adenine dinucleotide (Ara-F-NAD+) and the multifaceted enzyme CD38. Understanding the nuances of both the covalent and non-covalent binding modes of Ara-F-NAD+ is paramount for the rational design of novel therapeutics targeting NAD+-dependent pathways implicated in a spectrum of diseases, from cancer to metabolic disorders. This document provides a comprehensive overview of the binding kinetics, structural basis of interaction, and the experimental methodologies used to elucidate these mechanisms.

Introduction to CD38 and its Role in NAD+ Metabolism

Cluster of Differentiation 38 (CD38) is a transmembrane glycoprotein that functions as a key regulator of cellular nicotinamide adenine dinucleotide (NAD+) levels.[1][2][3] It primarily acts as an NAD+ glycohydrolase, hydrolyzing NAD+ to adenosine diphosphate-ribose (ADPR) and nicotinamide.[3][4] To a lesser extent, it also possesses ADP-ribosyl cyclase activity, producing cyclic ADP-ribose (cADPR), a second messenger involved in calcium signaling.[3][5] Given its role as a major consumer of NAD+, CD38 has emerged as a critical therapeutic target.[2][6] Inhibition of CD38 can boost cellular NAD+ levels, thereby influencing the activity of NAD+-dependent enzymes such as sirtuins and PARPs, which are involved in vital cellular processes including DNA repair, stress resistance, and energy metabolism.[1][2][7]

Ara-F-NAD+: A Potent Mechanism-Based Inhibitor

Ara-F-NAD+ is a rationally designed NAD+ analog that acts as a potent, mechanism-based inhibitor of CD38.[6][8] Its unique structure, featuring a fluorine substitution at the 2' position of the arabinose sugar, facilitates the formation of a stable covalent bond with the enzyme, leading to its inactivation.[5][6][9]

Quantitative Analysis of Ara-F-NAD+ Interaction with CD38

The inhibitory potency of Ara-F-NAD+ and its derivatives has been quantified through various enzymatic assays. The data clearly demonstrates the high affinity of these compounds for CD38.

| Compound | Inhibition Type | Ki (nM) | kon (M-1s-1) | koff (s-1) | Reference(s) |

| Ara-F-NAD+ | Covalent, Competitive | 169 | Not Reported | Not Reported | [6][8] |

| Ara-F-NMN+ | Covalent, Competitive | 61 | 410 | 2.5 x 10-5 | [8] |

Table 1: Inhibitory Constants of Ara-F-NAD+ and its Analog against CD38. This table summarizes the key kinetic parameters defining the interaction of Ara-F-NAD+ and Ara-F-NMN+ with CD38, highlighting their potent inhibitory nature.

The Dichotomy of Interaction: Covalent vs. Non-Covalent Binding

The interaction of NAD+ analogs with CD38 can result in the formation of either covalent or non-covalent intermediates, a phenomenon dictated by the specific substrate utilized.[10]

The Covalent Pathway: Mechanism-Based Inactivation

Ara-F-NAD+ functions as a "suicide" substrate. Upon binding to the active site of CD38, the enzyme initiates its catalytic cycle, cleaving the nicotinamide group. This process, however, leads to the formation of a stabilized covalent intermediate between the arabinose-ADPR moiety and a key catalytic residue, Glutamate 226 (E226), in human CD38.[6][8] This covalent adduct is resistant to subsequent nucleophilic attack by water, effectively inactivating the enzyme.[10]

The formation of this covalent bond has been unequivocally demonstrated through mass spectrometry, which revealed an increase in the mass of CD38 consistent with the addition of the fluoro-sugar monophosphate upon treatment with an Ara-F-NAD+ analog.[8]

Figure 1: Covalent Inactivation of CD38 by Ara-F-NAD+. This diagram illustrates the sequential steps leading to the irreversible inactivation of CD38, from initial non-covalent binding to the formation of a stable covalent adduct.

The Non-Covalent Intermediate

While Ara-F-NAD+ predominantly follows a covalent inactivation pathway, studies with other NAD+ analogs have revealed the formation of non-covalent intermediates. These intermediates are stabilized primarily through hydrogen bond interactions within the active site.[10] It is proposed that during the normal enzymatic processing of the natural substrate NAD+, a non-covalent intermediate is formed that remains reactive and susceptible to hydrolysis.[10]

Structural Insights from X-ray Crystallography

X-ray crystallography has provided atomic-level details of how Ara-F-NAD+ and its analogs bind to the active site of CD38. These studies have been instrumental in visualizing both the non-covalent and covalent complexes.

Crystal structures of CD38 in complex with ara-2′F-ADPR, the product of the initial reaction with ara-2′F-NAD, show the covalent linkage to the catalytic glutamate residue.[9] The interactions of the bound ara-2′F-ADPR with active site residues, including W125, S126, K127, T221, and F222, are well-defined.[9] These structures have captured multiple conformations of the ligand within the active site, providing snapshots of the dynamic process of ligand binding and catalysis.[5][9]

Figure 2: Experimental Workflow for X-ray Crystallography. This flowchart outlines the key stages involved in determining the crystal structure of the CD38-inhibitor complex, from protein and inhibitor preparation to final structural analysis.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and extension of these findings.

Enzyme Inhibition Assay

The inhibitory activity of NAD+ analogs against CD38 NADase is typically evaluated by monitoring the decrease in NAD+ concentration over time.

-

Reagents: Purified recombinant CD38, NAD+, NAD+ analog inhibitor, reaction buffer (e.g., Tris-HCl, pH 7.5).

-

Procedure:

-

Pre-incubate CD38 with varying concentrations of the inhibitor in the reaction buffer.

-

Initiate the reaction by adding NAD+.

-

Incubate at a constant temperature (e.g., 37°C).

-

Stop the reaction at various time points by adding an acid (e.g., perchloric acid).

-

Quantify the remaining NAD+ concentration using a suitable method, such as HPLC or a cycling assay.[11]

-

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations and fit the data to appropriate models (e.g., Michaelis-Menten) to calculate Ki values.

Mass Spectrometry for Covalent Adduct Identification

Mass spectrometry is a powerful tool to confirm the covalent modification of CD38.

-

Sample Preparation:

-

Incubate CD38 with the covalent inhibitor (e.g., Ara-F-NMN+).

-

Remove excess, unbound inhibitor by dialysis or size-exclusion chromatography.

-

-

Analysis:

-

Analyze the intact protein using techniques like ESI-MS to determine the mass increase corresponding to the covalent modification.[8]

-

For identifying the specific site of modification, perform proteolytic digestion (e.g., with trypsin) of the modified protein.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Identify the modified peptide containing the covalent adduct (e.g., the peptide containing Glu226) by searching for the expected mass shift.[8]

-

X-ray Crystallography

Determining the three-dimensional structure of the CD38-inhibitor complex provides invaluable insights into the binding mode.

-

Protein Expression and Purification: Express and purify soluble, active CD38 ectodomain.

-

Complex Formation: Incubate the purified CD38 with a molar excess of the inhibitor.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the complex.

-

Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.

-

Structure Determination: Solve the crystal structure using molecular replacement and refine the model against the diffraction data.[9]

CD38 Signaling and the Impact of Inhibition

Inhibition of CD38 by compounds like Ara-F-NAD+ has significant downstream effects on cellular signaling by preserving the cellular NAD+ pool. This, in turn, enhances the activity of sirtuins, which play crucial roles in regulating metabolism, inflammation, and aging.

Figure 3: Impact of Ara-F-NAD+ on CD38-Mediated NAD+ Signaling. This diagram illustrates how Ara-F-NAD+ inhibits CD38, leading to increased NAD+ availability for sirtuins and influencing downstream cellular functions.

Conclusion

The dual nature of the interaction between Ara-F-NAD+ and CD38, encompassing both non-covalent recognition and covalent inactivation, provides a compelling case study in rational drug design. The detailed structural and kinetic data available offer a solid foundation for the development of next-generation CD38 inhibitors with improved potency and specificity. A thorough understanding of these molecular mechanisms is indispensable for researchers and drug development professionals aiming to modulate NAD+ metabolism for therapeutic benefit. The experimental protocols outlined herein serve as a practical guide for further investigation into the fascinating world of NAD+-utilizing enzymes.

References

- 1. Mechanism of CD38 via NAD+ in the Development of Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the role of NAD glycohydrolase CD38 in aging and age-related diseases: insights from bibliometric analysis and comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insights into the Mechanism of Bovine CD38/NAD+Glycohydrolase from the X-Ray Structures of Its Michaelis Complex and Covalently-Trapped Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dynamic conformations of the CD38-mediated NAD cyclization captured in a single crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent and noncovalent intermediates of an NAD utilizing enzyme, human CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Theoretical Modeling of Ara-F-NAD+ Binding to CD38: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental basis for the binding of Ara-F-NAD+ to the human enzyme CD38. CD38 is a multifunctional ectoenzyme that plays a crucial role in calcium signaling and NAD+ metabolism, making it a significant therapeutic target for various diseases, including cancer and age-related metabolic dysfunction.[1][2][3][4] Ara-F-NAD+, a fluorinated arabinose analog of NAD+, has been identified as a potent mechanism-based inhibitor of CD38.[1][5][6] Understanding the molecular interactions between Ara-F-NAD+ and CD38 is paramount for the rational design of novel and more specific inhibitors.

Introduction to CD38 and its Catalytic Mechanism

CD38 is a type II transmembrane glycoprotein with a large extracellular catalytic domain.[7][8] It exhibits multiple enzymatic activities, primarily acting as an NAD+ glycohydrolase, which hydrolyzes NAD+ to ADP-ribose (ADPR) and nicotinamide.[4][5][9] Additionally, it can catalyze the formation of cyclic ADP-ribose (cADPR), a potent second messenger for calcium mobilization, from NAD+.[4][5][7] The catalytic mechanism of CD38 involves the cleavage of the N-glycosidic bond between the nicotinamide and ribose moieties of NAD+. This proceeds through a dissociative process, leading to the formation of a ribooxocarbenium ion intermediate that is stabilized by the catalytic residue, Glutamate 226 (in human CD38).[6][10]

Ara-F-NAD+ as a Mechanism-Based Inhibitor

Ara-F-NAD+ and its analogs are classified as mechanism-based or covalent inhibitors of CD38.[1][5] The presence of the electron-withdrawing fluorine atom at the 2' position of the arabinose sugar destabilizes the ribooxocarbenium ion intermediate, allowing it to be trapped by the catalytic glutamate residue (Glu226). This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition.[5][6]

Structural Insights from X-ray Crystallography

Crystallographic studies of CD38 in complex with NAD+ analogs, including 2'-fluorinated derivatives like Ara-F-NAD+, have provided detailed snapshots of the binding and catalytic process.[5][6][8] These structures reveal that upon binding, the ligand undergoes a significant conformational change. The adenine ring of Ara-F-NAD+ "flips" from a solvent-exposed position, where it stacks against Trp168 (in bovine CD38), to a more buried position, stacking against Trp181.[5][6] This conformational rearrangement is a prerequisite for the proper positioning of the ligand for catalysis.

The key amino acid residues in the active site of human CD38 that interact with NAD+ and its analogs are:

-

Glu226: The catalytic nucleophile that forms a covalent bond with the ribose moiety of the inhibitor.[7][10][11]

-

Trp125 and Trp189: These tryptophan residues are crucial for substrate binding, with Trp189 stacking with the nicotinamide ring of the substrate.[7][8][10]

-

Glu146: This residue plays a role in molding the substrate into a conformation suitable for catalysis.[7][8]

-

Arg127: Forms hydrogen bonds with the ligand.[10]

Quantitative Data on Inhibitor Potency

The inhibitory potency of various NAD+ analogs against CD38 has been determined through enzyme kinetic studies. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent inhibitors.

| Inhibitor | Type of Inhibition | Target Enzyme | Ki (nM) | Reference(s) |

| Ara-F-NAD+ | Covalent, Competitive | Human CD38 | 169 | [1] |

| Ara-F-NMN | Covalent, Competitive | Human CD38 | 69 | [1] |

| carba-NAD | Non-covalent, Competitive | Human CD38 | 100,000 | [1][12] |

| pseudocarba-NAD | Non-covalent, Competitive | Human CD38 | 148,000 | [12] |

Experimental Protocols

The theoretical models of Ara-F-NAD+ binding to CD38 are substantiated by a range of experimental techniques. Below are the generalized methodologies for the key experiments.

5.1. X-ray Crystallography

-

Protein Expression and Purification: The extracellular domain of human CD38 is expressed in a suitable expression system (e.g., Pichia pastoris) and purified to homogeneity using chromatography techniques.

-

Crystallization: The purified CD38 is co-crystallized with the ligand of interest (e.g., Ara-F-NAD+). This involves screening a wide range of crystallization conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals.

-

Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data is collected. The resulting electron density map is used to build and refine the atomic model of the protein-ligand complex.

5.2. Enzyme Kinetics Assay (NAD+ Glycohydrolase Activity)

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a specific concentration of recombinant CD38, a fluorescent NAD+ analog substrate (e.g., 1,N6-etheno-NAD+), and varying concentrations of the inhibitor (e.g., Ara-F-NAD+) in a suitable buffer.

-

Initiation and Monitoring of the Reaction: The reaction is initiated by the addition of the substrate. The increase in fluorescence, resulting from the hydrolysis of the substrate to the fluorescent product (1,N6-etheno-ADPR), is monitored over time using a fluorometer.

-

Data Analysis: The initial reaction rates are calculated from the fluorescence data. The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., competitive inhibition).

5.3. Site-Directed Mutagenesis

-

Mutant Construction: The gene encoding CD38 is mutated using PCR-based methods to replace the codon for a specific amino acid (e.g., Glu226) with the codon for another amino acid (e.g., Alanine).

-

Expression and Purification of Mutant Protein: The mutant CD38 protein is expressed and purified using the same procedure as for the wild-type protein.

-

Functional Characterization: The catalytic activity of the mutant protein is assessed using the enzyme kinetics assay described above to determine the impact of the mutation on substrate binding and catalysis.

Visualizations

CD38 Signaling and Inhibition Pathway

Caption: Overview of CD38 enzymatic activity and its inhibition by Ara-F-NAD+.

Experimental Workflow for Investigating Ara-F-NAD+ Binding

Caption: Workflow for the structural and functional characterization of Ara-F-NAD+ binding to CD38.

Logical Relationship of Ara-F-NAD+ Covalent Inhibition

Caption: The kinetic model for the mechanism-based covalent inhibition of CD38 by Ara-F-NAD+.

References

- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Multi-faceted Ecto-enzyme CD38: Roles in Immunomodulation, Cancer, Aging, and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the role of NAD glycohydrolase CD38 in aging and age-related diseases: insights from bibliometric analysis and comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the Mechanism of Bovine CD38/NAD+Glycohydrolase from the X-Ray Structures of Its Michaelis Complex and Covalently-Trapped Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure and Enzymatic Functions of Human CD38 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamic conformations of the CD38-mediated NAD cyclization captured in a single crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD38 regulates ovarian function and fecundity via NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro CD38 Inhibition Assay Using Ara-F-NAD+

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD38 is a multifunctional ectoenzyme that plays a crucial role in nicotinamide adenine dinucleotide (NAD+) metabolism.[1] It is a type II transmembrane glycoprotein that acts as a primary NAD+ glycohydrolase, hydrolyzing NAD+ to adenosine diphosphate ribose (ADPR) and nicotinamide.[2][3] CD38 also exhibits ADP-ribosyl cyclase activity, producing cyclic ADP-ribose (cADPR), a potent second messenger involved in calcium signaling.[2] Due to its significant role in regulating cellular NAD+ levels, CD38 has emerged as a key therapeutic target for various conditions, including cancer, metabolic diseases, and age-related disorders.[1][4]

Ara-F-NAD+ (2'-Deoxy-2'-fluoro-arabinofuranosyl nicotinamide adenine dinucleotide) is a potent, mechanism-based covalent inhibitor of the NADase activity of CD38.[4] Its specific and competitive inhibition of CD38 makes it an invaluable tool for studying the enzyme's function and for screening potential therapeutic agents. This document provides a detailed protocol for an in vitro CD38 inhibition assay using Ara-F-NAD+ as a reference inhibitor and a fluorogenic NAD+ analog as the substrate.

Signaling Pathway and Inhibition Mechanism

CD38 is primarily located on the plasma membrane with its catalytic domain facing the extracellular space. It binds to NAD+ and cleaves the glycosidic bond between the nicotinamide and ribose moieties. This enzymatic action is a key regulator of intracellular NAD+ pools. Ara-F-NAD+ acts as a competitive inhibitor by binding to the active site of CD38, leading to the formation of a covalent adduct, which inactivates the enzyme.

Experimental Protocol: In Vitro CD38 Hydrolase Inhibition Assay

This protocol is designed for a 96-well plate format using a fluorogenic substrate, such as 1,N6-etheno-NAD+ (ε-NAD+), which upon hydrolysis by CD38, produces a fluorescent product.

Materials and Reagents

-

Recombinant Human CD38 enzyme

-

Ara-F-NAD+ (CD38 inhibitor)

-

1,N6-etheno-NAD+ (ε-NAD+, fluorogenic substrate)

-

Assay Buffer: 250 mM Sucrose, 40 mM Tris-HCl, pH 7.4

-

Bovine Serum Albumin (BSA)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 300-310 nm, Emission: 410 nm)

-

Test compounds for screening

Experimental Workflow

Step-by-Step Procedure

-

Reagent Preparation:

-

CD38 Enzyme Solution: Prepare a working solution of recombinant human CD38 in assay buffer. The final concentration in the well should be optimized for a robust signal (e.g., 10-50 ng/well).

-

Inhibitor Solutions: Prepare a stock solution of Ara-F-NAD+ in an appropriate solvent (e.g., DMSO). Create a serial dilution of Ara-F-NAD+ and test compounds in assay buffer to achieve a range of final concentrations for IC50 determination.

-

Substrate Solution: Prepare a working solution of ε-NAD+ in assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate (typically in the µM range).

-

-

Assay Plate Setup (96-well plate):

-

Add 50 µL of assay buffer to all wells.

-

Enzyme Wells: Add 10 µL of the diluted CD38 enzyme solution to all wells except the "No Enzyme Control" wells.

-

Inhibitor/Compound Wells: Add 10 µL of the serially diluted Ara-F-NAD+ or test compounds to the respective wells. For "Positive Control" (no inhibition) and "No Enzyme Control" wells, add 10 µL of the vehicle (e.g., assay buffer with the same percentage of DMSO as the inhibitor wells).

-

Blank Wells: These wells will contain only the substrate and assay buffer to measure background fluorescence.

-

-

Pre-incubation:

-

Mix the contents of the plate gently by tapping.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 30 µL of the ε-NAD+ substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the increase in fluorescence in a kinetic mode at an excitation wavelength of ~300-310 nm and an emission wavelength of ~410 nm. Readings should be taken every 1-2 minutes for 30-60 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - ( (V₀ of Inhibitor Well - V₀ of No Enzyme Control) / (V₀ of Positive Control - V₀ of No Enzyme Control) )] * 100

-

-

Determine IC50 Values:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Quantitative Data Summary

The following table summarizes the inhibitory potency of Ara-F-NAD+ and other known CD38 inhibitors. These values can be used as a reference for comparing the potency of new chemical entities.

| Inhibitor | Type of Inhibition | IC50 (nM) | Reference |

| Ara-F-NAD+ | Covalent, Competitive | 169 | [4] |

| 78c | Non-covalent | ~50 | [5] |

| Isatuximab | Monoclonal Antibody | - | [5] |

| Apigenin | Non-covalent | ~1,000 | [3] |

| Quercetin | Non-covalent | ~16,400 |

Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations).

Conclusion